2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
Overview
Description
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is a heterocyclic compound that features a thiazole ring structure. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications . This compound, in particular, has garnered interest due to its potential antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their antimicrobial and anticancer activities . These compounds may interact with various cellular targets, including proteins and enzymes involved in microbial growth and cancer cell proliferation .
Mode of Action
These compounds often bind to their targets, altering their function and leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation .
Biochemical Pathways
For instance, some thiazole compounds have demonstrated antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with pathways involved in cell proliferation .
Pharmacokinetics
A study on similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, showed promising adme properties . These properties are crucial for determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
For instance, certain 4-(4-Bromophenyl)-thiazol-2-amine derivatives have shown promising antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole . Additionally, these compounds have exhibited anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7), with some compounds showing activity comparable to the standard drug 5-fluorouracil .
Biochemical Analysis
Biochemical Properties
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their function . Additionally, this compound has demonstrated anticancer properties by interacting with proteins involved in cell proliferation and apoptosis . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to their inhibition or activation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Cellular metabolism is also impacted, as the compound can alter the metabolic flux and levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and proliferation . This inhibition results in the disruption of signaling pathways, ultimately leading to cell death. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, it can cause toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of metabolites, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action . The activity of the compound is often enhanced by its precise localization within the cell, allowing it to interact with its target biomolecules effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 2-bromoacetaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or bromophenyl rings .
Scientific Research Applications
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole structure and exhibits antimicrobial properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Another compound with a thiazole ring, used in various chemical and biological applications.
Uniqueness
2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol is unique due to its dual thiazole rings, which may enhance its biological activity and provide a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSGOMNGSBJFEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201216181 | |
Record name | 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860651-55-4 | |
Record name | 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860651-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[4-(4-Bromophenyl)-2-thiazolyl]methyl]-4-thiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201216181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.